molecular formula C21H20F3N3O4 B2364179 2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-ethoxyphenol CAS No. 903200-31-7

2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-ethoxyphenol

Cat. No.: B2364179
CAS No.: 903200-31-7
M. Wt: 435.403
InChI Key: NIKQHCVXNHRGMP-UHFFFAOYSA-N
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Description

2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-ethoxyphenol is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with amino, dimethoxyphenyl, and trifluoromethyl groups, along with an ethoxyphenol moiety. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-ethoxyphenol typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This intermediate is then subjected to cyclization with guanidine hydrochloride under basic conditions to yield the pyrimidine ring. Subsequent functional group modifications, such as trifluoromethylation and ethoxylation, are carried out using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are meticulously controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-ethoxyphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to a quinone using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-ethoxyphenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-ethoxyphenol involves its interaction with specific molecular targets and pathways. The compound’s amino and phenolic groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability. These interactions can modulate various cellular processes, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Amino-5-(3,4-dimethoxyphenyl)-6-methylpyrimidin-4-yl)-5-ethoxyphenol
  • 2-(2-Amino-5-(3,4-dimethoxyphenyl)-6-chloropyrimidin-4-yl)-5-ethoxyphenol
  • 2-(2-Amino-5-(3,4-dimethoxyphenyl)-6-fluoropyrimidin-4-yl)-5-ethoxyphenol

Uniqueness

Compared to similar compounds, 2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-ethoxyphenol stands out due to the presence of the trifluoromethyl group. This group imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can enhance the compound’s biological activity and potential therapeutic applications.

Properties

IUPAC Name

2-[2-amino-5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-ethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F3N3O4/c1-4-31-12-6-7-13(14(28)10-12)18-17(19(21(22,23)24)27-20(25)26-18)11-5-8-15(29-2)16(9-11)30-3/h5-10,28H,4H2,1-3H3,(H2,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIKQHCVXNHRGMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=C(C(=NC(=N2)N)C(F)(F)F)C3=CC(=C(C=C3)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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